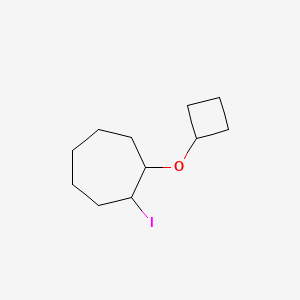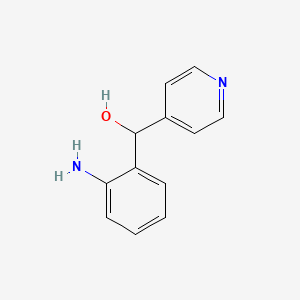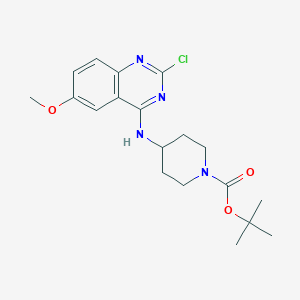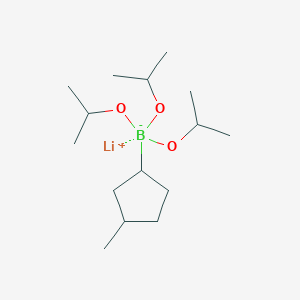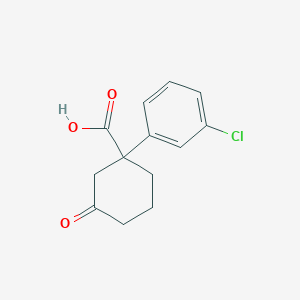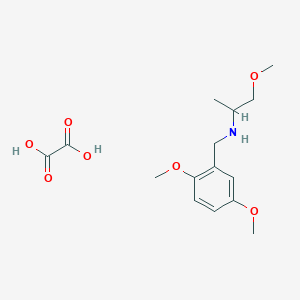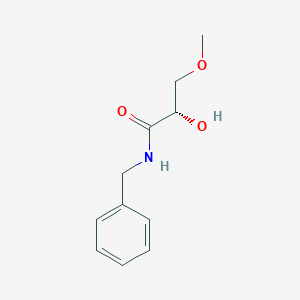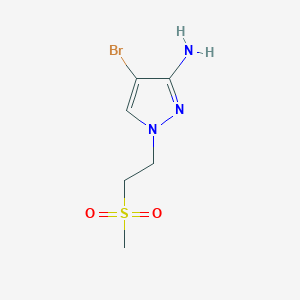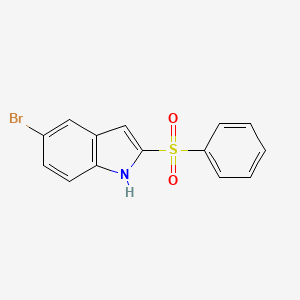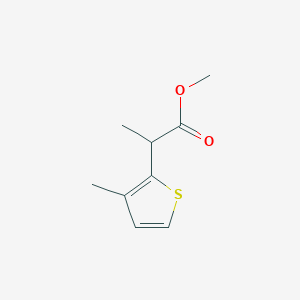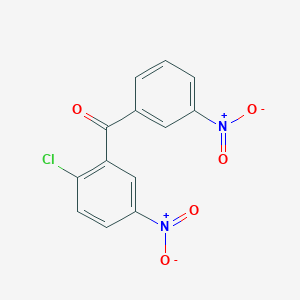
(2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two nitrophenyl groups and a chloro substituent on one of the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 3-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
2-Chloro-5-nitrobenzoyl chloride+3-nitrobenzenePyridine, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium methoxide, methanol, elevated temperatures.
Oxidation: Potassium permanganate, sulfuric acid, water.
Major Products
Reduction: (2-Amino-5-nitrophenyl)(3-nitrophenyl)methanone.
Substitution: (2-Methoxy-5-nitrophenyl)(3-nitrophenyl)methanone.
Oxidation: this compound derivatives with additional nitro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential use as drugs. The compound’s ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, the reduction of nitro groups to amino groups can enhance the compound’s ability to interact with DNA and proteins, potentially leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
- (2-Chloro-5-nitrophenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone is unique due to the presence of two nitrophenyl groups, which impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H7ClN2O5 |
|---|---|
Molekulargewicht |
306.66 g/mol |
IUPAC-Name |
(2-chloro-5-nitrophenyl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C13H7ClN2O5/c14-12-5-4-10(16(20)21)7-11(12)13(17)8-2-1-3-9(6-8)15(18)19/h1-7H |
InChI-Schlüssel |
MKSXQVDCGOBPNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13087820.png)
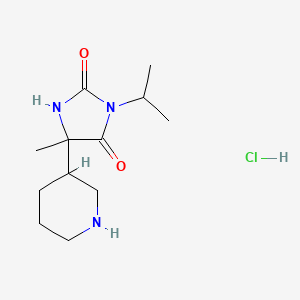
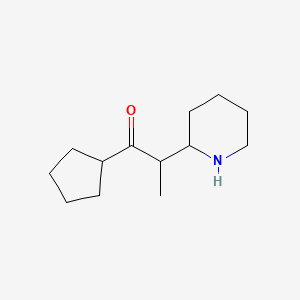
![4-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B13087836.png)
